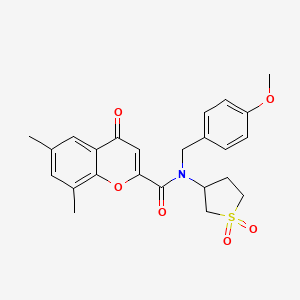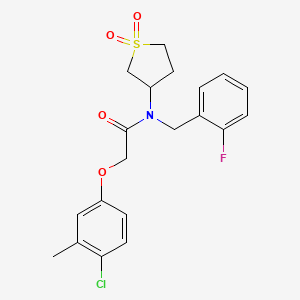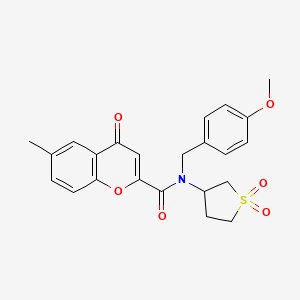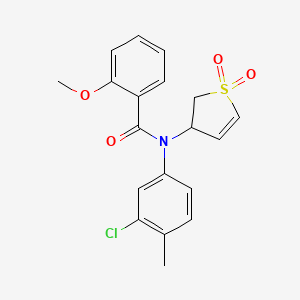![molecular formula C31H32N6O3 B11413930 1-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11413930.png)
1-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a complex organic compound that features a combination of piperazine, triazole, and quinazoline moieties. These structural elements are often found in biologically active molecules, making this compound of significant interest in medicinal chemistry and pharmaceutical research.
Vorbereitungsmethoden
The synthesis of 1-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route may include:
Formation of the piperazine derivative: This step involves the reaction of 4-methoxyphenylpiperazine with appropriate reagents to introduce the desired substituents.
Construction of the triazoloquinazoline core: This can be achieved through cyclization reactions involving triazole and quinazoline precursors.
Final coupling: The intermediate compounds are then coupled under specific conditions to form the final product.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity, utilizing techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.
Analyse Chemischer Reaktionen
1-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be used to convert ketones to alcohols or reduce other functional groups, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reagents used.
Common reagents and conditions for these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.
Wissenschaftliche Forschungsanwendungen
1-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Due to its potential biological activity, it may be investigated for therapeutic applications, including as an antimicrobial, antiviral, or anticancer agent.
Industry: It can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 1-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety may interact with neurotransmitter receptors, while the triazoloquinazoline core could inhibit specific enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other piperazine derivatives, triazole-containing molecules, and quinazoline-based compounds. For example:
4-(4-methoxyphenyl)piperazine: Shares the piperazine moiety and is known for its biological activity.
1,2,4-triazole derivatives: These compounds are widely studied for their antimicrobial and anticancer properties.
Quinazoline derivatives: Known for their use in cancer therapy, particularly as tyrosine kinase inhibitors.
The uniqueness of 1-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one lies in its combination of these three pharmacophores, potentially offering a broader spectrum of biological activity and therapeutic applications.
Eigenschaften
Molekularformel |
C31H32N6O3 |
|---|---|
Molekulargewicht |
536.6 g/mol |
IUPAC-Name |
1-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C31H32N6O3/c1-40-25-13-11-24(12-14-25)34-19-21-35(22-20-34)29(38)16-15-28-32-33-31-36(18-17-23-7-3-2-4-8-23)30(39)26-9-5-6-10-27(26)37(28)31/h2-14H,15-22H2,1H3 |
InChI-Schlüssel |
RHJCYUPZDRNRCO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CCC6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(6-methyl-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11413852.png)
![10-Benzyl-4-[(3,4-dimethoxyphenyl)methyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B11413862.png)
![2-{[3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-YL)acetamide](/img/structure/B11413869.png)

![4-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B11413876.png)


![N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11413903.png)

![N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11413914.png)
![2-(4-Fluorophenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-D]pyrimidine-4-thione](/img/structure/B11413923.png)
![N-[4-(dimethylamino)benzyl]-2-(2,6-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide](/img/structure/B11413925.png)


